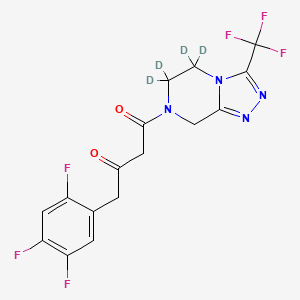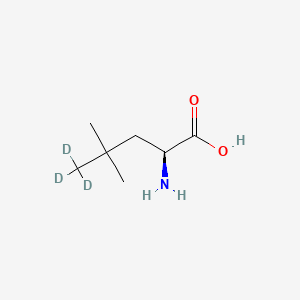
D-Mannitol-1,1'-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannitol-d2: is a deuterated form of D-Mannitol, a six-carbon sugar alcohol. It is a white crystalline powder with a sweet taste and is commonly used in various industries, including food, pharmaceuticals, and medicine. The deuterium labeling in D-Mannitol-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-d2 typically involves the reduction of D-Mannose-d2. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney Nickel or Palladium on Carbon under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the aldehyde group to a primary alcohol without affecting the deuterium labeling.
Industrial Production Methods: Industrial production of D-Mannitol-d2 can be achieved through microbial fermentation. Specific strains of bacteria or fungi, such as Leuconostoc mesenteroides, can be genetically engineered to produce D-Mannitol-d2 from deuterated glucose. The fermentation process involves optimizing the growth conditions, such as pH, temperature, and nutrient availability, to maximize the yield of D-Mannitol-d2.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Mannitol-d2 can undergo oxidation reactions to form D-Mannose-d2 or D-Mannitol-d2 derivatives. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: As mentioned earlier, D-Mannitol-d2 is typically synthesized through the reduction of D-Mannose-d2.
Substitution: D-Mannitol-d2 can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like Raney Nickel or Palladium on Carbon.
Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.
Major Products:
Oxidation: D-Mannose-d2, D-Mannitol-d2 derivatives.
Reduction: D-Mannitol-d2.
Substitution: Halogenated or esterified D-Mannitol-d2 derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Mannitol-d2 is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying molecular structures and interactions.
Biology: In biological research, D-Mannitol-d2 is used to trace metabolic pathways and understand the role of mannitol in various physiological processes. It is also used in studies involving osmotic stress and cellular responses.
Medicine: D-Mannitol-d2 is used in medical research to study its effects as an osmotic diuretic. It helps in understanding the pharmacokinetics and pharmacodynamics of mannitol in the human body.
Industry: In the food industry, D-Mannitol-d2 is used as a low-calorie sweetener and a stabilizer in various products. Its deuterium labeling also makes it useful in quality control and product testing.
Wirkmechanismus
D-Mannitol-d2 exerts its effects primarily through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in increased urine production and reduced intracranial and intraocular pressure. The deuterium labeling does not significantly alter its mechanism of action compared to non-deuterated D-Mannitol.
Vergleich Mit ähnlichen Verbindungen
D-Mannitol: The non-deuterated form of D-Mannitol-d2, commonly used in similar applications.
L-Sorbitol: An isomer of D-Mannitol with similar properties and applications.
Erythritol: Another sugar alcohol used as a low-calorie sweetener.
Uniqueness: D-Mannitol-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to non-deuterated compounds.
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2 |
InChI-Schlüssel |
FBPFZTCFMRRESA-SRGBYSQTSA-N |
Isomerische SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
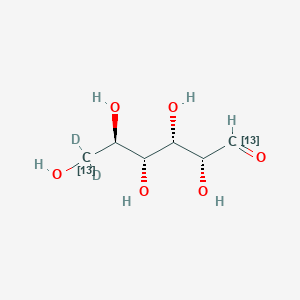
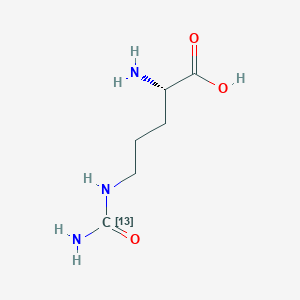
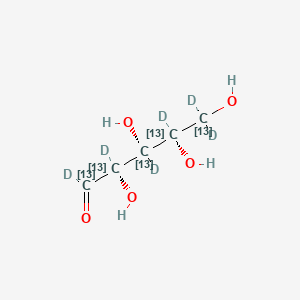
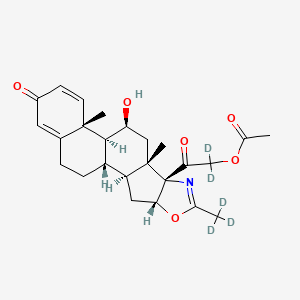
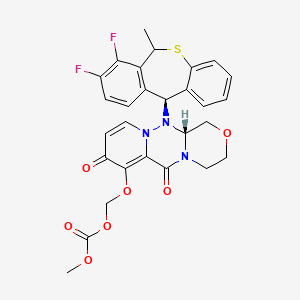
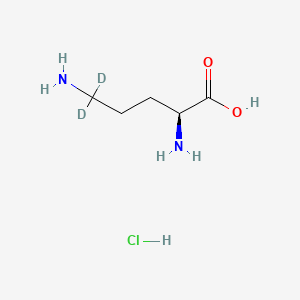
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
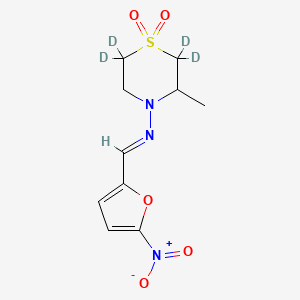
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
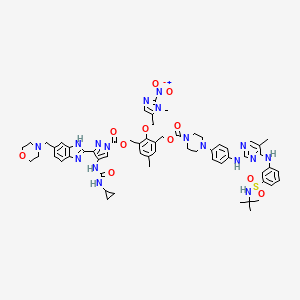
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
